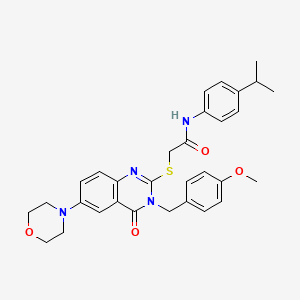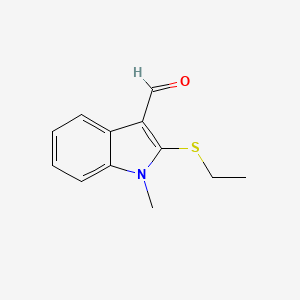
N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C31H34N4O4S and its molecular weight is 558.7. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Studies on similar compounds, such as amide-containing isoquinoline derivatives, have explored their structural aspects and properties, including the formation of gels and crystalline solids in response to different mineral acids. These structural studies often aim to understand the chemical behavior and potential applications of these compounds in material science, highlighting their fluorescence properties under certain conditions (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antitumor Activities
Several novel quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. For instance, some derivatives have demonstrated significant broad-spectrum antitumor activity, indicating potential applications in cancer research and therapy. The molecular docking methodologies used in these studies help identify how these compounds interact with biological targets, suggesting their mechanism of action against tumor cells (Al-Suwaidan et al., 2016).
Enzyme Inhibitory Activities
Compounds with similar structures have been synthesized and evaluated for their inhibitory activities against various enzymes, such as carbonic anhydrase and cholinesterase enzymes. These studies are crucial for understanding the therapeutic potential of these compounds in treating diseases associated with enzyme dysfunction (Virk et al., 2018).
Synthesis and Characterization
The synthesis and characterization of new derivatives combining different chemical moieties, such as 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one, have been reported. These studies provide insights into the chemical synthesis techniques and analytical methods used to characterize novel compounds, paving the way for their potential applications in medicinal chemistry and pharmaceutical research (Nguyen, Pham, Tran, & Bui, 2022).
Eigenschaften
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O4S/c1-21(2)23-6-8-24(9-7-23)32-29(36)20-40-31-33-28-13-10-25(34-14-16-39-17-15-34)18-27(28)30(37)35(31)19-22-4-11-26(38-3)12-5-22/h4-13,18,21H,14-17,19-20H2,1-3H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGNYZRZKNWEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid](/img/structure/B2666515.png)

![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666518.png)

![9-(2-Chloropropyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B2666521.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2666522.png)

![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2666525.png)


![6-[1-(2-Chloroacetyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2666532.png)
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666536.png)
